molecular formula C12H21N3O3 B2764567 N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 312505-89-8

N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2764567
CAS No.: 312505-89-8
M. Wt: 255.318
InChI Key: PWEXIWXPZRWCIP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C12H21N3O3 and its molecular weight is 255.318. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity The synthesis and crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against certain cancer cell lines, highlighting its potential in antiproliferative applications (J. Lu et al., 2021).

Antimicrobial Activity Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including compounds with morpholine substitution, showed good to excellent antimicrobial activity against various bacterial and fungal pathogens. Among these, the morpholine substituted dihydropyrimidone carboxamide was determined to be the most potent anti-bacterial agent (K. Devarasetty et al., 2019).

Antifungal Activity The synthesis and characterization of N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes showed antifungal activity against major pathogens responsible for important plant diseases. This research underscores the potential of morpholine derivatives in developing antifungal agents (Zhou Weiqun et al., 2005).

Synthesis of Biologically Active Compounds Research on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one highlighted its importance as an intermediate for many biologically active compounds, demonstrating the role of morpholine derivatives in the synthesis of potential anticancer agents (Linxiao Wang et al., 2016).

Anticonvulsant Activity The synthesis of novel enaminones from cyclic beta-dicarbonyl precursors condensed with morpholine and other amines, evaluated for anticonvulsant activity, revealed several compounds with potent activity and remarkable lack of neurotoxicity. This illustrates the potential of morpholine derivatives in anticonvulsant drug development (I. Edafiogho et al., 1992).

Properties

IUPAC Name

N'-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c16-11(12(17)14-10-2-3-10)13-4-1-5-15-6-8-18-9-7-15/h10H,1-9H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEXIWXPZRWCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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